PDE-9 inhibitor

Descripción general

Descripción

Los inhibidores de la fosfodiesterasa 9 son una clase de fármacos que actúan inhibiendo la actividad de la fosfodiesterasa 9. El primer compuesto con este efecto, BAY 73-6691, fue informado en 2004 . Los inhibidores de la fosfodiesterasa 9 están bajo investigación para el tratamiento de diversas afecciones, que incluyen obesidad, fibrosis hepática, enfermedad de Alzheimer, esquizofrenia, insuficiencia cardíaca y anemia de células falciformes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Los inhibidores de la fosfodiesterasa 9 pueden sintetizarse a través de diversas rutas. Un método común implica el uso de acoplamiento molecular seguido de simulación de dinámica molecular para comprender la estabilidad de las interacciones . La síntesis de inhibidores selectivos de la fosfodiesterasa 9 a menudo implica la preparación de estructuras proteicas corrigiendo los órdenes de enlace, agregando hidrógenos faltantes y optimizando los enlaces de hidrógeno con los estados de protonación de los residuos a pH 7.0 .

Métodos de producción industrial: Los métodos de producción industrial para los inhibidores de la fosfodiesterasa 9 aún se encuentran en desarrollo, ya que estos compuestos se encuentran principalmente en las etapas de investigación y ensayo clínico. La producción implica procesos de síntesis y purificación a gran escala para garantizar la potencia y la selectividad de los inhibidores .

Análisis De Reacciones Químicas

Tipos de reacciones: Los inhibidores de la fosfodiesterasa 9 experimentan diversas reacciones químicas, que incluyen oxidación, reducción y sustitución . Estas reacciones son esenciales para modificar la estructura de los inhibidores para mejorar su selectividad y potencia.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis de inhibidores de la fosfodiesterasa 9 incluyen la xantina y sus derivados . Las reacciones suelen ocurrir en condiciones controladas, como niveles específicos de pH y temperaturas, para garantizar la formación del producto deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones son inhibidores selectivos de la fosfodiesterasa 9 con alta afinidad por el monofosfato de guanosina cíclico . Estos productos se evalúan para su actividad biológica y posibles aplicaciones terapéuticas.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Neurological Disorders

PDE9 inhibitors have been investigated for their potential in treating various central nervous system disorders:

- Alzheimer's Disease : PDE9 inhibitors are being explored as a treatment for Alzheimer's disease due to their ability to enhance cGMP signaling, which is thought to improve cognitive function. Clinical trials have shown mixed results, with some compounds advancing to Phase II trials but failing to demonstrate significant efficacy .

- Schizophrenia and Psychotic Disorders : Initial studies indicated that PDE9 inhibition might alleviate symptoms associated with schizophrenia. However, clinical trials have not yet produced conclusive results .

2. Cardiovascular Diseases

PDE9 inhibitors are particularly promising in the management of heart failure:

- Heart Failure with Reduced Ejection Fraction (HFrEF) : The PDE9 inhibitor CRD-740 demonstrated a favorable safety profile and significant increases in plasma cGMP levels in a Phase 2 clinical trial. This increase reflects enhanced activation of the natriuretic peptide signaling pathway, which is crucial for heart function .

- Heart Failure with Preserved Ejection Fraction (HFpEF) : Research suggests that PDE9 inhibitors may be more effective than traditional treatments like PDE5 inhibitors in HFpEF due to their unique mechanism of action that targets different cGMP pools within cardiac myocytes .

Case Studies and Clinical Trials

Future Directions and Research

The development of highly selective PDE9 inhibitors remains a priority for researchers. Current challenges include improving selectivity over other phosphodiesterases to minimize side effects and enhancing the understanding of the mechanisms through which these inhibitors exert their effects. Additionally, combination therapies utilizing PDE9 inhibitors alongside existing treatments for diabetes and cardiovascular diseases are being explored .

Mecanismo De Acción

Los inhibidores de la fosfodiesterasa 9 actúan evitando que las enzimas fosfodiesterasa descompongan el monofosfato de adenosina cíclico y el monofosfato de guanosina cíclico en la célula . Como resultado, los niveles de estos nucleótidos cíclicos aumentan, lo que lleva a una disminución de los niveles de calcio intracelular. Esta disminución provoca vasodilatación y relajación del músculo liso en los tejidos diana . Los objetivos moleculares y las vías implicadas incluyen el sistema de transducción de señales de nucleótidos cíclicos y la vía del óxido nítrico .

Comparación Con Compuestos Similares

Los inhibidores de la fosfodiesterasa 9 son únicos en su alta afinidad por el monofosfato de guanosina cíclico y su selectividad para la fosfodiesterasa 9 . Compuestos similares incluyen inhibidores de la fosfodiesterasa 5, inhibidores de la fosfodiesterasa 4 e inhibidores de la fosfodiesterasa 3 . Los inhibidores de la fosfodiesterasa 5, como el sildenafilo y el tadalafilo, se utilizan para tratar la disfunción eréctil y la hipertensión pulmonar . Los inhibidores de la fosfodiesterasa 4 se dirigen a las vías respiratorias y se utilizan para tratar enfermedades pulmonares . Los inhibidores de la fosfodiesterasa 3 se utilizan para el tratamiento a corto plazo de la insuficiencia cardíaca . La singularidad de los inhibidores de la fosfodiesterasa 9 radica en su potencial para tratar una amplia gama de afecciones, que incluyen trastornos neurodegenerativos y enfermedades cardiovasculares, con alta selectividad y potencia .

Actividad Biológica

Phosphodiesterase type 9 (PDE-9) inhibitors have emerged as a promising therapeutic approach in various diseases, particularly cardiovascular conditions and sickle cell disease (SCD). This article reviews the biological activity of PDE-9 inhibitors, supported by recent research findings, case studies, and data tables.

Overview of PDE-9

PDE-9 is an enzyme that selectively degrades cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in numerous physiological processes. By inhibiting PDE-9, the levels of cGMP can be increased, thereby enhancing the signaling pathways associated with natriuretic peptides (NPs) and potentially providing therapeutic benefits in heart failure and other conditions.

PDE-9 inhibitors work by preventing the breakdown of cGMP, leading to increased intracellular concentrations. This elevation in cGMP activates protein kinase G (PKG), which mediates various biological effects including vasodilation, inhibition of smooth muscle contraction, and modulation of cardiac function.

Heart Failure

- Clinical Trials : The PDE-9 inhibitor CRD-740 demonstrated a statistically significant increase in plasma cGMP levels in patients with heart failure. This increase reflects enhanced activation of the NP signaling pathway, which is crucial for cardiovascular homeostasis .

- Animal Models : In murine models of heart failure, PDE-9 inhibition has been shown to improve hemodynamics and renal function. For instance, PF-04749982 increased urinary cGMP excretion and improved cardiac output in sheep models .

- Mechanistic Insights : PDE-9 inhibition has been linked to reduced left ventricular hypertrophy and improved cardiac function, suggesting its potential as a therapeutic target for chronic heart failure .

Sickle Cell Disease

- Efficacy of IMR-687 : A novel this compound, IMR-687, has shown promise in increasing fetal hemoglobin (HbF) levels in erythroid cells derived from SCD patients. In murine models, it reduced lung inflammation and RBC sickling while improving microvascular occlusion .

- Comparison with Hydroxyurea : IMR-687 demonstrated comparable efficacy to hydroxyurea without inducing myelosuppression, making it a safer alternative for managing SCD .

Obesity and Metabolic Syndrome

- Impact on Body Fat : Recent studies indicate that PDE-9 inhibition can reduce total body fat and improve mitochondrial activity in both brown and white adipose tissues. This was observed in models of diet-induced obesity where chronic oral administration of a this compound prevented weight gain without altering food intake .

- Mechanistic Pathways : The mechanism involves stimulation of peroxisome proliferator-activated receptor-alpha (PPARα) signaling, which enhances fatty acid oxidation and mitochondrial biogenesis .

Data Summary

Case Study 1: CRD-740 in Heart Failure

In a Phase 2 clinical trial involving patients with heart failure with reduced ejection fraction (HFrEF), CRD-740 was administered over four weeks. The trial reported statistically significant increases in both plasma and urinary cGMP levels compared to placebo, indicating robust PDE-9 inhibition and activation of the NP signaling pathway .

Case Study 2: IMR-687 for Sickle Cell Disease

In clinical evaluations involving SCD patients, IMR-687 was found to significantly enhance HbF production while mitigating adverse effects typically associated with other treatments like hydroxyurea. The results suggest that IMR-687 could be a game-changer for managing SCD effectively without compromising patient safety .

Propiedades

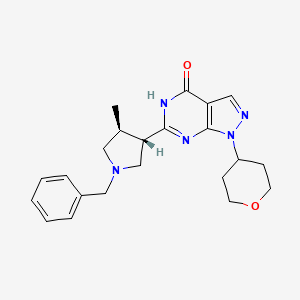

IUPAC Name |

6-[(3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O2/c1-15-12-26(13-16-5-3-2-4-6-16)14-19(15)20-24-21-18(22(28)25-20)11-23-27(21)17-7-9-29-10-8-17/h2-6,11,15,17,19H,7-10,12-14H2,1H3,(H,24,25,28)/t15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEJWGYZBXCGGM-DNVCBOLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1C2=NC3=C(C=NN3C4CCOCC4)C(=O)N2)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648755 | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082743-70-1 | |

| Record name | 1,5-Dihydro-6-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082743-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-yl]-1-(oxan-4-yl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action for PDE-9 inhibitors and how does this relate to their potential therapeutic benefit in sickle cell disease (SCD)?

A1: PDE-9 inhibitors specifically target and block the activity of phosphodiesterase-9A (PDE-9A), an enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) []. By inhibiting PDE-9A, these compounds increase intracellular cGMP levels. This is particularly relevant in SCD as cGMP plays a role in regulating vascular tone and inflammation. Increased cGMP levels can lead to vasodilation and reduced leukocyte adhesion, potentially mitigating vaso-occlusive crises, a hallmark of SCD [].

Q2: The research mentions the use of PF-04447943, a specific PDE-9 inhibitor. What is known about its in vivo effects in preclinical models of SCD?

A2: In the Townes mouse model of SCD, prophylactic treatment with PF-04447943 in combination with hydroxyurea demonstrated a significant reduction in neutrophil adhesion and neutrophil-platelet aggregates in the cremaster muscle microvasculature []. This suggests that PF-04447943, particularly when combined with hydroxyurea, might be beneficial in preventing vaso-occlusive episodes in SCD.

Q3: Were there any synergistic effects observed when combining PF-04447943 with hydroxyurea in preclinical models?

A3: Yes, the study using the Townes mouse model of SCD showed that co-administration of PF-04447943 and hydroxyurea led to a more pronounced reduction in neutrophil adhesion and neutrophil-platelet aggregates compared to either treatment alone []. This suggests a potential synergistic effect between these two compounds. The mechanism behind this synergy might be linked to their combined effects on nitric oxide bioavailability and cGMP signaling.

Q4: Aside from SCD, are there other potential therapeutic applications being investigated for PDE-9 inhibitors?

A4: Yes, research suggests that PDE-9 inhibitors may have therapeutic potential for other conditions. One study explored the effects of PF-04447943 on olfactory memory in mice using the Social Transmission of Food Preference test []. Other research investigated the impact of BAY60-7550 (a selective PDE-2 inhibitor), Sildenafil (a PDE-5 inhibitor), and PF-04447943 on learning and memory in a passive avoidance test using mice []. These studies indicate broader research interest in PDE-9 inhibitors for cognitive function and other potential therapeutic areas.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.